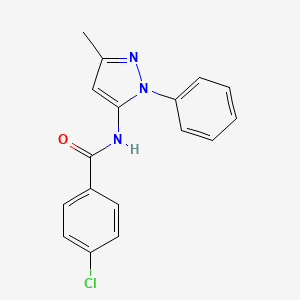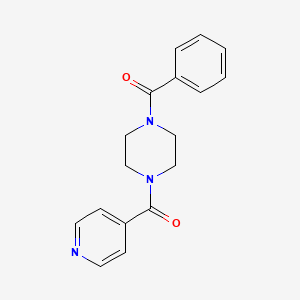
4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazole family, which is known to possess diverse biological activities.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and analgesic activities. In addition, it has been shown to possess antifungal and antibacterial properties. In the field of materials science, 4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting specific enzymes or receptors in the target cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of inflammatory mediators. In addition, it has been reported to bind to the active site of DNA gyrase, which is a bacterial enzyme involved in DNA replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide depend on the specific biological activity being investigated. For example, in cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammatory cells, it has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In bacteria, it has been shown to inhibit DNA replication and cause cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide in lab experiments is its high purity and stability. This compound is readily available from commercial sources and can be easily synthesized in the laboratory. In addition, it has been extensively studied for its biological activities, which makes it a well-characterized compound for further research.
One limitation of using 4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide. One direction is to investigate its potential applications in drug discovery. This compound has been shown to possess anticancer and anti-inflammatory activities, which may make it a promising lead compound for the development of new drugs.
Another future direction is to study its mechanism of action in more detail. By understanding how this compound exerts its biological activities, it may be possible to design more potent and selective analogs with improved therapeutic properties.
Finally, there is a need to investigate the potential environmental impact of 4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide. This compound is a synthetic chemical that may have adverse effects on the environment if released into the ecosystem. Therefore, it is important to evaluate its toxicity and potential for bioaccumulation in aquatic and terrestrial organisms.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves the reaction between 4-chlorobenzoic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs at room temperature and yields the desired product in good yield and purity.
Propiedades
IUPAC Name |
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-12-11-16(21(20-12)15-5-3-2-4-6-15)19-17(22)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGPGWYXQMQPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(cyclopropylmethyl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5620596.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5620602.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-N-(2-phenylethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5620608.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5620615.png)
![(3R*,4S*)-4-cyclopropyl-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5620620.png)
![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5620636.png)
![8-methyl-2-(4-methylphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5620639.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(methylsulfonyl)ethyl]-4-piperidinol](/img/structure/B5620670.png)
![5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5620678.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B5620680.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5620690.png)
![4-[3-(4-isopropylphenyl)acryloyl]morpholine](/img/structure/B5620695.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620700.png)